molecular formula C20H26N4O B3767581 N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide

Cat. No.: B3767581
M. Wt: 338.4 g/mol
InChI Key: MRCCGIXTQVLKOM-UHFFFAOYSA-N
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Description

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanecarboxamide core, which is substituted with a pyridinylmethyl group and a methyl(2-pyridin-2-ylethyl)amino group. The presence of pyridine rings in its structure suggests that it may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-24(14-11-18-10-4-5-12-21-18)19-17(9-6-13-22-19)15-23-20(25)16-7-2-3-8-16/h4-6,9-10,12-13,16H,2-3,7-8,11,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCCGIXTQVLKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds, such as N-methyl-N-(2-pyridin-2-ylethyl)amine and 2-(pyridin-3-yl)methylcyclopentanecarboxylic acid. These intermediates are then coupled under specific reaction conditions to form the final product.

For example, the synthesis may involve:

    N-alkylation: Reacting N-methyl-N-(2-pyridin-2-ylethyl)amine with a suitable alkylating agent to introduce the pyridin-3-ylmethyl group.

    Amide bond formation: Coupling the resulting intermediate with 2-(pyridin-3-yl)methylcyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The pyridine rings can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the pyridine rings or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine rings or the cyclopentanecarboxamide core.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the pyridine rings may yield N-oxides, while reduction of the amide group could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide exerts its effects will depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with pyridine-binding sites or amide-recognizing domains, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-pyridin-2-ylethyl)amine dihydrochloride: A related compound with similar pyridine-containing structure.

    N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride: Another compound with a similar pyridine and amine structure.

Uniqueness

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with pyridine-containing substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide

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